molecular formula C33H47N3O8 B601567 Acebutolol dimer CAS No. 1330165-98-4

Acebutolol dimer

Cat. No. B601567
M. Wt: 613.76
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Acebutolol is a selective β1-adrenergic receptor antagonist with moderate membrane-stabilizing activity and intrinsic sympathomimetic activity . It is used for treating patients with hypertension and ventricular arrhythmias . The Acebutolol dimer is a molecular structure formed by two Acebutolol molecules .


Chemical Reactions Analysis

Acebutolol undergoes various chemical reactions. For instance, it is oxidized by the cytochrome P450 (CYP450) obtained by rat liver microsomes . It also undergoes oxidation by Copper (III) Periodate Complex in Aqueous Alkaline Medium .

Scientific Research Applications

  • Acebutolol has been used in trials related to congestive cardiomyopathy. A study by Ikram and Fitzpatrick (1981) found that Acebutolol significantly reduced maximum exercise tolerance and affected ventricular function in patients with congestive cardiomyopathy, suggesting caution in its routine administration for this condition (Ikram & Fitzpatrick, 1981).

  • Over 10 years of clinical use, Acebutolol has been established as a safe and well-tolerated beta-blocking agent, effectively treating hypertension and cardiac arrhythmias. Its unique pharmacologic and pharmacokinetic profile offers several therapeutic advantages, such as a low incidence of bronchospasm in patients with impaired lung function (De Bono et al., 1985).

  • The beta-blocking properties of Acebutolol can prolong the QRS and QTc intervals, potentially leading to ventricular tachydysrhythmia. A study highlighted the toxicological findings in a fatal case of Acebutolol self-poisoning, demonstrating the drug’s potent effects and risks in overdose situations (Le Daré et al., 2019).

  • Acebutolol has been shown to have a positive impact in treating mild to moderate essential hypertension and certain arrhythmias. It is comparable to other beta‐blocking agents in efficacy but causes fewer side effects (Singh et al., 1982).

  • The study of the aqueous chlorination of Acebutolol revealed insights into the degradation and transformation by-products of the drug in aquatic environments, which is essential for understanding its environmental impact (Khalit & Tay, 2016).

  • Research into the interaction of Acebutolol with fibrinogen has provided insights into the folding and stability of different domains of the fibrinogen molecule, relevant for understanding its pharmacodynamics (Hassan et al., 2011).

Safety And Hazards

Acebutolol has several safety considerations. For instance, it can cause serious eye damage, skin irritation, and may be harmful if inhaled . It may also be fatal if swallowed and enters airways . It may cause genetic defects and damage the unborn child .

properties

IUPAC Name

N-[3-acetyl-4-[3-[[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N3O8/c1-7-9-32(41)34-24-11-13-30(28(15-24)22(5)37)43-19-26(39)17-36(21(3)4)18-27(40)20-44-31-14-12-25(16-29(31)23(6)38)35-33(42)10-8-2/h11-16,21,26-27,39-40H,7-10,17-20H2,1-6H3,(H,34,41)(H,35,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHSCFYOKLHUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CN(CC(COC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)O)C(C)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acebutolol dimer

CAS RN

1330165-98-4
Record name Acebutolol dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330165984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACEBUTOLOL DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3L20J6K42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
B Le Daré, S Allard, R Bouvet, A Baert… - International journal of …, 2020 - Springer
… In this case, most of the acebutolol and its impurities (impurity J and the acebutolol dimer) were present in the gastric contents (shown in khaki). In contrast, most of the acebutolol …
Number of citations: 18 link.springer.com

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